5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-3-carboxamide
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Overview
Description
5-METHYL-N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Moiety: The quinoline ring is synthesized through a series of cyclization reactions starting from aniline derivatives.
Oxazole Ring Formation: The oxazole ring is formed by cyclizing appropriate precursors under acidic or basic conditions.
Coupling Reaction: The quinoline and oxazole moieties are coupled together using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline or oxazole derivatives.
Substitution: Formation of halogenated quinoline or oxazole derivatives.
Scientific Research Applications
5-METHYL-N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-METHYL-N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-2-phenyloxazole-4-carboxylic acid
- 2-Methyloxazole-4-carboxamide
- 5-Bromo-2-methyloxazole-4-carboxylic acid
Uniqueness
5-METHYL-N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLIN-6-YL)-1,2-OXAZOLE-3-CARBOXAMIDE is unique due to its fused quinoline-oxazole structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N3O3 |
---|---|
Molecular Weight |
271.27 g/mol |
IUPAC Name |
5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H13N3O3/c1-8-6-12(17-20-8)14(19)15-10-3-4-11-9(7-10)2-5-13(18)16-11/h3-4,6-7H,2,5H2,1H3,(H,15,19)(H,16,18) |
InChI Key |
LIWXWTPMEGFZBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Origin of Product |
United States |
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